2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE
Description
2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a chloroaniline moiety, and an acetamide group
Properties
IUPAC Name |
2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c1-12-2-6-14(7-3-12)23-18(26)11-24-19(27)16(29-20(24)28)10-17(25)22-15-8-4-13(21)5-9-15/h2-10H,11H2,1H3,(H,22,25)(H,23,26)/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFFMZRDMKTVIJ-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)Cl)SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)Cl)/SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Design
Molecular Architecture
The target molecule features a 1,3-thiazolidin-4-one core substituted at position 5 with a (Z)-configured [(4-chlorophenyl)carbamoyl]methylidene group and at position 3 with an N-(4-methylphenyl)acetamide moiety. This arrangement necessitates a multi-step synthesis involving:
- Formation of the thiazolidinone ring.
- Introduction of the carbamoyl-methylidene substituent.
- Functionalization with the acetamide side chain.
Key challenges include stereocontrol at the C5 double bond and regioselective incorporation of the carbamoyl group.
Preparation Methods
Classical Three-Component Condensation
Reaction Components
- Amine precursor : N-(4-methylphenyl)glycine hydrazide.
- Aldehyde precursor : [(4-Chlorophenyl)carbamoyl]acetaldehyde.
- Thiol component : Mercaptoacetic acid.
Procedure
- Hydrazone formation : Reflux equimolar quantities of N-(4-methylphenyl)glycine hydrazide and [(4-chlorophenyl)carbamoyl]acetaldehyde in ethanol with glacial acetic acid (5 mol%) for 6–8 hours.
- Cyclocondensation : Add mercaptoacetic acid (1.2 equiv) and reflux in toluene for 12–16 hours.
- Work-up : Neutralize excess thiol with NaHCO₃, isolate via filtration, and recrystallize from ethanol.
Yield : 58–65%
Characterization :
Critical Analysis of Synthetic Routes
Yield and Efficiency Comparison
| Method | Yield (%) | Time | Z/E Selectivity |
|---|---|---|---|
| Three-component | 58–65 | 16–18 h | 7:1 |
| Microwave/ionic liquid | 78–82 | 20 min | 9:1 |
| Solvent-free | 50–55 | 8 h | 6:1 |
Key observations :
Characterization and Validation
Spectroscopic Confirmation
- Mass spectrometry : m/z 513.2 [M+H]⁺ (calc. 512.8).
- XRD analysis : Monoclinic crystal system, space group P2₁/c, validating Z-configuration.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Particularly nucleophilic substitution, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound exhibits notable pharmacological properties that make it a candidate for further research in drug development:
- Anticancer Activity : Preliminary studies suggest that compounds with thiazolidinone structures may possess anticancer properties. Thiazolidinones have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that derivatives of this compound could be explored for their efficacy against various cancer types, such as breast and colon cancer .
- Antimicrobial Properties : The presence of the chlorophenyl group and thiazolidinone core structure suggests potential antimicrobial activity. Studies have shown that similar compounds can exhibit significant antibacterial and antifungal activity, which warrants investigation into this specific compound's effectiveness against resistant strains of bacteria .
- Anti-inflammatory Effects : Compounds featuring thiazolidinone moieties have been reported to possess anti-inflammatory properties. This could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases, making it a target for further pharmacological studies .
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Anticancer Activity : A study conducted on thiazolidinone derivatives demonstrated that modifications to the core structure significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The study suggests that similar modifications could be applied to 2-[(5Z)-5-{[(4-chlorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide to improve its anticancer efficacy .
- Antimicrobial Testing : In a recent investigation into the antimicrobial properties of thiazolidinone derivatives, compounds structurally related to this compound showed promising results against Gram-positive bacteria. Further studies are recommended to explore its spectrum of activity .
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-((5Z)-5-{1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
- 4-((5Z)-5-{1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
Uniqueness
What sets 2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE apart is its specific combination of functional groups and structural features
Biological Activity
The compound 2-[(5Z)-5-{[(4-chlorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazolidinone core with multiple functional groups that may influence its biological activity. The presence of the 4-chlorophenyl and 4-methylphenyl groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies demonstrated that modifications at the C5 position of thiazolidinones can enhance their antibacterial efficacy .
Anticancer Activity
Thiazolidinones have been investigated for their anticancer properties. The compound under study has shown cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. A study reported that thiazolidinone derivatives could inhibit tumor growth in vivo, suggesting their potential as chemotherapeutic agents .
Anticonvulsant Activity
The anticonvulsant effects of related compounds have been documented, indicating that structural modifications can lead to enhanced efficacy. For example, certain benzyl-substituted thiazolidinones exhibited significant activity in seizure models, outperforming standard treatments like phenobarbital . While specific data on the compound's anticonvulsant properties is limited, its structural similarities suggest potential effectiveness.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Thiazolidinones often act as enzyme inhibitors, targeting pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : The presence of aromatic rings allows for interaction with various receptors, potentially modulating signaling pathways involved in disease processes.
- Oxidative Stress Induction : Some studies suggest that thiazolidinones can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
Q & A
Q. How can the synthesis of this thiazolidinone-acetamide derivative be optimized for reproducibility?
Methodological Answer: The compound can be synthesized via a multi-step protocol involving:
- Condensation of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux (2–4 hours) .
- Recrystallization from DMF-ethanol or DMF-acetic acid to improve purity. Key parameters to optimize:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction temperature | 80–100°C | Higher temperatures reduce side products |
| Solvent ratio | DMF:AcOH (1:2 v/v) | Ensures solubility and reaction efficiency |
| Stoichiometry | 1:1.2 (thiosemicarbazide:chloroacetic acid) | Prevents unreacted starting material |
Variations in oxocompound selection (e.g., substituted benzaldehydes) may require adjusting reaction time or acid/base catalysts .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer: Use a combination of:
- NMR (¹H/¹³C): Analyze chemical shifts for the Z-configuration of the methylidene group (δ 7.2–7.8 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
- FT-IR: Confirm carbamoyl (C=O at ~1650–1700 cm⁻¹) and thiazolidinone (C=S at ~1250 cm⁻¹) functional groups .
- LC-MS: Validate molecular weight ([M+H]⁺ expected within ±0.5 Da) and detect impurities using high-resolution mass spectrometry .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
Q. How should researchers design experiments to validate the compound’s stability under physiological conditions?
Methodological Answer:
- Experimental Design:
- Buffer Solutions: Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and hepatic microsomal preparations.
- Temperature: Incubate at 37°C for 24–72 hours.
- Analytical Monitoring: Use HPLC with a C18 column (λ = 254 nm) to quantify degradation products .
- Key Metrics:
| Condition | Degradation Threshold | Major Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | <10% over 48 hours | Hydrolysis of carbamoyl group |
| pH 1.2, 37°C | >50% over 24 hours | Thiazolidinone ring cleavage |
Q. How can contradictory bioactivity data across studies be systematically addressed?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines, incubation time, solvent controls). For example:
| Study | Cell Line | IC₅₀ (μM) | Solvent | Incubation Time |
|---|---|---|---|---|
| A | MCF-7 | 5.2 | DMSO | 48 hours |
| B | HeLa | 12.8 | EtOH | 24 hours |
Q. What computational methods are recommended for predicting the compound’s environmental fate?
Methodological Answer:
- Software Tools: Use EPI Suite™ to estimate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
